5-fluoro-1H-pyrimidine-2,4-dione;urea
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Overview
Description
5-Fluoro-1H-pyrimidine-2,4-dione;urea, commonly known as 5-fluorouracil, is a pyrimidine analog widely used in chemotherapy for treating various cancers. It belongs to the antimetabolite and pyrimidine analog families of medications. This compound acts as a thymidylate synthase inhibitor, blocking the synthesis of thymidine, a nucleotide required for DNA replication, leading to cancer cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-1H-pyrimidine-2,4-dione can be synthesized through several methods. One common method involves the condensation of fluorinated intermediates with uracil derivatives. For instance, the reaction of ethyl fluoroacetate with urea, followed by cyclization and hydrolysis, yields 5-fluorouracil . Another method involves the catalytic trifluoromethylation of uracil with trifluoromethyl iodide in the presence of iron (II) compounds .
Industrial Production Methods
Industrial production of 5-fluoro-1H-pyrimidine-2,4-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as condensation, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Reduction: Can be reduced under specific conditions, although less commonly studied.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Superoxide radical anion and hydroperoxyl radical in aqueous solutions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Leads to the formation of various oxidized derivatives.
Substitution: Results in substituted pyrimidine derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1H-pyrimidine-2,4-dione has extensive applications in scientific research:
Chemistry: Used as a model compound for studying nucleophilic substitution and oxidation reactions.
Biology: Investigated for its effects on cellular processes and DNA synthesis inhibition.
Medicine: Widely used in chemotherapy for treating cancers such as colorectal, breast, and stomach cancers.
Industry: Employed in the synthesis of other fluorinated compounds and as a standard in analytical chemistry.
Mechanism of Action
The primary mechanism of action of 5-fluoro-1H-pyrimidine-2,4-dione involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking thymidylate synthase, the compound prevents the formation of thymidine, leading to DNA damage and apoptosis in rapidly dividing cancer cells . Additionally, its metabolites can be incorporated into RNA and DNA, further disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Idoxuridine: Another pyrimidine analog used in antiviral therapy.
Trifluridine: Used in combination with other drugs for cancer treatment.
Primidone: An anticonvulsant with a pyrimidine structure.
Uniqueness
5-Fluoro-1H-pyrimidine-2,4-dione is unique due to its specific inhibition of thymidylate synthase and its incorporation into nucleic acids, making it highly effective in cancer treatment . Its fluorine atom enhances its reactivity and stability compared to other pyrimidine analogs .
Properties
CAS No. |
922167-05-3 |
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Molecular Formula |
C5H7FN4O3 |
Molecular Weight |
190.13 g/mol |
IUPAC Name |
5-fluoro-1H-pyrimidine-2,4-dione;urea |
InChI |
InChI=1S/C4H3FN2O2.CH4N2O/c5-2-1-6-4(9)7-3(2)8;2-1(3)4/h1H,(H2,6,7,8,9);(H4,2,3,4) |
InChI Key |
QSKVRCSPJUTKJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F.C(=O)(N)N |
Origin of Product |
United States |
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